
3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile
Vue d'ensemble
Description
“3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile” is a chemical compound with the empirical formula C11H10FNO and a molecular weight of 191.20 . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H10FNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2 . Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Novel Fluorophores and Dual-State Emission Materials
Research has explored the synthesis of novel fluorophores using structures similar to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile," highlighting their potential in creating materials with dual-state emission (DSE) properties. These materials exhibit photoluminescent properties in both solution and solid states, with potential applications in optoelectronic devices and fluorescence microscopy. One study demonstrated the one-pot synthesis of unique V-shape furo[2,3-b]furans, exhibiting DSE properties with high quantum yields in different solvents and in the solid state (Zhou, Huang, Zhu, & Wan, 2020).
Nitric Oxide Donors and Vasodilatory Activity
Further research has identified derivatives related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" as efficient nitric oxide donors, with significant vasodilatory activity and potential in cardiovascular therapies. Studies have shown the capacity of such compounds to activate rat lung soluble guanylate cyclase and inhibit platelet aggregation, indicating their potential therapeutic applications (Medana et al., 1994).
Fluorescence Indicators for Biological Applications
Compounds structurally related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" have been utilized in the development of fluorescent indicators for biological applications, such as the measurement of cytosolic calcium levels. These indicators show promise for improving the resolution of high calcium levels in cellular studies, enhancing the utility of fluorescence microscopy and flow cytometry in biological research (Minta, Kao, & Tsien, 1989).
Microwave-Assisted Synthesis of Fluorinated Compounds
The microwave-assisted synthesis of fluorinated compounds, utilizing precursors akin to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile," showcases the efficiency of such methods in producing fluorine-substituted organic molecules. These methodologies offer a streamlined approach to synthesizing complex molecules with fluorine atoms, highlighting the importance of fluorinated compounds in pharmaceuticals, agrochemicals, and material science applications (Ramarao et al., 2004).
Exploration of Rotational Isomerism
Investigations into the rotational isomerism of compounds structurally related to "3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile" have contributed to a deeper understanding of the dynamic behavior of such molecules. This research provides valuable insights into the conformational preferences of furan- and thiophen-carbonyl compounds, with implications for the design and synthesis of molecules with tailored electronic and optical properties (Chadwick et al., 1976).
Safety and Hazards
Propriétés
IUPAC Name |
3-(3-fluorophenyl)oxolane-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c12-10-3-1-2-9(6-10)11(7-13)4-5-14-8-11/h1-3,6H,4-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCIUUIBAALPEHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(C#N)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Fluorophenyl)tetrahydro-3-furancarbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



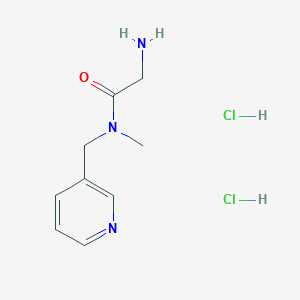
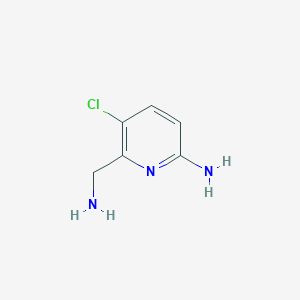
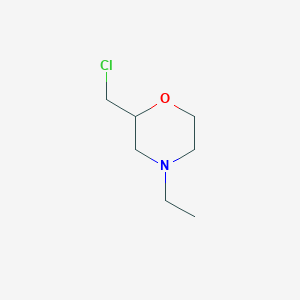
![4-{[Ethyl(propyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B1520460.png)
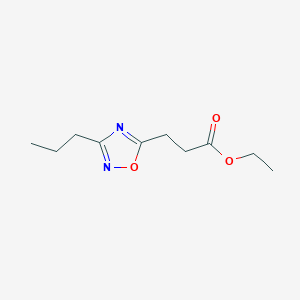
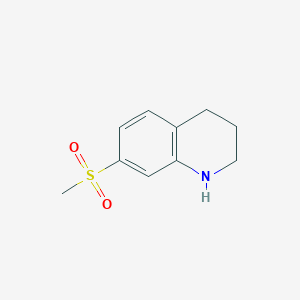
![1-[4-(3-Amino-6-methoxypyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1520465.png)
![3-[3-(Aminomethyl)phenyl]-1-phenylurea hydrochloride](/img/structure/B1520467.png)

![5-bromo-6-phenyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1520472.png)
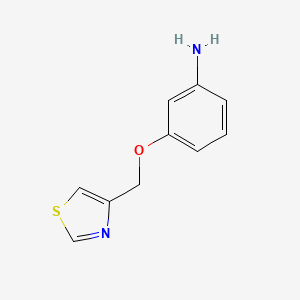
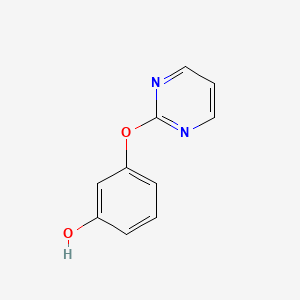

![Methyl[5-(3-phenyl-1,2-oxazol-5-yl)pentyl]amine hydrochloride](/img/structure/B1520478.png)